2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate
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Overview
Description
2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate is a complex organic compound with the molecular formula C23H21N3O5S . This compound is notable for its unique structure, which includes a thiazolo[3,2-B][1,2,4]triazole core, a methoxy group, and a propoxyphenyl group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate typically involves multiple steps, including the formation of the thiazolo[3,2-B][1,2,4]triazole core and the subsequent attachment of the methoxy and propoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydride, dichloromethane, and lutidine . For example, the compound can undergo hydrolysis to form corresponding phenoxy acids, which can then be further modified through coupling reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential pharmacological properties, including anti-inflammatory and anti-tumor activities . Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate involves its interaction with various molecular targets and pathways. The thiazole ring in its structure is known to participate in donor–acceptor and nucleophilic reactions, which can activate or inhibit biochemical pathways and enzymes . The methoxy group can act as an electron-donating or electron-withdrawing group, depending on its position on the benzene ring, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar compounds to 2-Methoxy-4-[(E)-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate include other thiazole and triazole derivatives, such as 2-Methoxy-4-[(E)-(6-oxo-2-phenyl[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate . These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of the methoxy and propoxyphenyl groups in this compound distinguishes it from other related compounds.
Properties
Molecular Formula |
C23H21N3O5S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C23H21N3O5S/c1-4-11-30-17-8-6-16(7-9-17)21-24-23-26(25-21)22(28)20(32-23)13-15-5-10-18(31-14(2)27)19(12-15)29-3/h5-10,12-13H,4,11H2,1-3H3/b20-13+ |
InChI Key |
OEMCCARNWWCODA-DEDYPNTBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OC)/SC3=N2 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OC)SC3=N2 |
Origin of Product |
United States |
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